PF-3450074 -

PF-3450074

Catalog Number: EVT-279330
CAS Number:
Molecular Formula: C27H27N3O2
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-3450074 is a small molecule that acts as a potent inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1). [, , , ] It specifically targets the viral capsid protein (CA), a critical structural component of HIV-1. [, , , ] PF-3450074 is widely used in scientific research to investigate the HIV-1 life cycle, particularly the roles of the capsid protein in viral entry, uncoating, reverse transcription, nuclear import, and integration. [, , , , , , , ]

Future Directions
  • Optimizing Capsid Inhibitor Design: Continued efforts are needed to develop more potent and clinically viable capsid inhibitors with improved pharmacological properties, including enhanced metabolic stability and a higher barrier to resistance. [, , , , ]
  • Understanding Resistance Evolution: Further research on HIV-1 resistance mechanisms to PF-3450074 and other capsid inhibitors is crucial to guide the development of strategies that effectively suppress or circumvent resistance. [, ]
  • Exploring Synergistic Antiviral Combinations: Investigating combinations of PF-3450074 with other antiviral agents targeting different stages of the HIV-1 life cycle could lead to more effective treatment regimens. []
  • Developing Novel Imaging and Screening Tools: PF-3450074's unique properties can be leveraged to develop more sensitive and specific tools for studying HIV-1 replication dynamics and identifying new antiviral targets. [, , ]

GS-CA1

  • Compound Description: GS-CA1 is a potent HIV-1 capsid inhibitor with a long-acting potential, demonstrating greater potency than some approved anti-HIV drugs . Although its detailed mechanism of action is still under investigation, studies suggest it shares the same binding pocket on the HIV-1 capsid as PF74 and interacts with host factors .

GS-6207

  • Compound Description: GS-6207, an analog of GS-CA1, is another potent HIV-1 capsid inhibitor with long-acting potential . It exhibits antiviral activity against HIV-1, exceeding the potency of some approved anti-HIV drugs .

11L

  • Compound Description: 11L is an HIV-1 capsid modulator demonstrating activity at both early and late stages of the viral lifecycle . It shares structural similarities with PF74 .
  • Compound Description: BI-2 is an HIV-1 capsid-binding drug that inhibits viral replication. Unlike PF74, it binds only to the monomeric form of the capsid protein .

Lenacapavir (LVR)

  • Compound Description: Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor that recently gained FDA approval . It disrupts multiple stages of the HIV-1 lifecycle .
  • Compound Description: Cyclosporine is an immunosuppressant drug that inhibits calcineurin, a protein involved in T-cell activation. In the context of HIV research, cyclosporine has been shown to modulate the activity of cyclophilin A (CypA), a cellular factor that interacts with the HIV-1 capsid , ].
  • Relevance: Although structurally unrelated to PF74, cyclosporine plays a role in modulating HIV-1 capsid function by influencing the activity of CypA. Studies have shown that cyclosporine can enhance HIV-1 infection in cells depleted of the host factor TNPO3, highlighting the interplay between different host factors and capsid-targeting inhibitors like PF74 ].

refers to paper number 21 in your original list.

Overview

PF-3450074 is a small molecule compound that has garnered attention for its potential as an antiviral agent, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). The compound is classified as a capsid inhibitor, targeting the HIV-1 capsid protein, which plays a crucial role in the viral life cycle. By interfering with the structural integrity of the viral capsid, PF-3450074 aims to inhibit HIV replication.

Source

PF-3450074 is derived from research focused on developing novel antiviral agents. Its synthesis and characterization have been documented in various scientific studies, including those exploring structure-activity relationships and mechanistic insights into its action against HIV.

Classification

PF-3450074 falls under the category of antiviral agents specifically designed to inhibit viral assembly and disassembly processes by targeting viral proteins. It is part of a broader class of compounds that act on the HIV-1 capsid, which is essential for the virus's infectivity and replication.

Synthesis Analysis

Methods

The synthesis of PF-3450074 involves multiple steps that begin with commercially available starting materials. Key synthetic routes include:

  1. Formation of Core Structure: The core structure is established through a series of condensation and cyclization reactions.
  2. Reaction Conditions: The reactions typically require organic solvents, catalysts, and controlled temperatures to optimize yield and purity.
  3. Purification Techniques: After synthesis, PF-3450074 is purified using methods such as crystallization or chromatography to achieve the desired purity levels.

Technical Details

The synthetic route may involve various reagents and conditions tailored to specific transformations. For example, oxidation reactions can be performed using agents like hydrogen peroxide or potassium permanganate, while reduction may utilize sodium borohydride or lithium aluminum hydride.

Molecular Structure Analysis

Data

The molecular weight of PF-3450074 is approximately 396.44 g/mol, and it exhibits specific stereochemistry that influences its biological activity. The presence of functional groups such as amides and carbonyls contributes to its interaction with biological targets.

Chemical Reactions Analysis

Reactions

PF-3450074 undergoes various chemical reactions that can modify its structure:

  1. Oxidation: This process can generate oxidized derivatives that may have different biological activities.
  2. Reduction: Reduction reactions can alter functional groups within the molecule.
  3. Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced with others.

Technical Details

The choice of reagents for these reactions depends on the desired outcome. For example:

  • Oxidation may involve hydrogen peroxide as an oxidizing agent.
  • Substitution reactions can utilize nucleophiles or electrophiles depending on the substituent being introduced.
Mechanism of Action

PF-3450074 exhibits a bimodal mechanism of action against HIV-1. At lower concentrations (around 2 µM), it interferes with the interactions between the capsid protein and host factors essential for viral replication. At higher concentrations (greater than 10 µM), it triggers premature uncoating of the virus, effectively blocking reverse transcription .

The binding site for PF-3450074 on the capsid protein has been characterized through structural studies, revealing critical hydrophobic interactions that stabilize its binding . This binding disrupts the normal assembly and stability of the viral capsid.

Physical and Chemical Properties Analysis

Physical Properties

PF-3450074 is typically presented as a solid compound at room temperature, with specific solubility characteristics influenced by its molecular structure. Its melting point and solubility in organic solvents are important parameters for formulation in pharmaceutical applications.

Chemical Properties

The compound's reactivity profile includes susceptibility to oxidation and reduction, making it amenable to further chemical modifications that could enhance its antiviral efficacy or pharmacokinetic properties .

Applications

PF-3450074 has significant potential in scientific research, particularly in virology and medicinal chemistry. Its primary application lies in:

  1. Antiviral Research: As a candidate for HIV treatment, PF-3450074 serves as a model compound for developing new antiviral therapies targeting the HIV capsid.
  2. Structure-Activity Relationship Studies: Ongoing research aims to elucidate how modifications to PF-3450074's structure can enhance its potency and selectivity against HIV .
  3. Drug Development: Insights gained from studying PF-3450074 are instrumental in designing more effective drugs with improved pharmacological profiles.

Properties

Product Name

PF-3450074

IUPAC Name

(2S)-N-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]-N,3-diphenylpropanamide

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C27H27N3O2/c1-19-23(22-15-9-10-16-24(22)28-19)18-26(31)29-25(17-20-11-5-3-6-12-20)27(32)30(2)21-13-7-4-8-14-21/h3-16,25,28H,17-18H2,1-2H3,(H,29,31)/t25-/m0/s1

InChI Key

ACDFWSNAQWFRRF-VWLOTQADSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

PF74; PF-74; PF 74; PF-3450074; PF 3450074; PF3450074;

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.